Ethyl octa-3,4-dienoate Ethyl octa-3,4-dienoate
Brand Name: Vulcanchem
CAS No.: 30333-00-7
VCID: VC20656435
InChI: InChI=1S/C10H16O2/c1-3-5-6-7-8-9-10(11)12-4-2/h6,8H,3-5,9H2,1-2H3
SMILES:
Molecular Formula: C10H16O2
Molecular Weight: 168.23 g/mol

Ethyl octa-3,4-dienoate

CAS No.: 30333-00-7

Cat. No.: VC20656435

Molecular Formula: C10H16O2

Molecular Weight: 168.23 g/mol

* For research use only. Not for human or veterinary use.

Ethyl octa-3,4-dienoate - 30333-00-7

Specification

CAS No. 30333-00-7
Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
Standard InChI InChI=1S/C10H16O2/c1-3-5-6-7-8-9-10(11)12-4-2/h6,8H,3-5,9H2,1-2H3
Standard InChI Key IWOWPZHNOFCISV-UHFFFAOYSA-N
Canonical SMILES CCCC=C=CCC(=O)OCC

Introduction

Structural and Molecular Characteristics

Chemical Identity

Ethyl octa-3,4-dienoate, also known as ethyl 3,4-octadienoate, belongs to the class of α,β-unsaturated esters. Its structure features a conjugated diene system (double bonds at positions 3 and 4) and an ethyl ester group (Fig. 1) . The molecular weight is 168.23 g/mol, with an exact mass of 168.115 g/mol . The presence of two double bonds introduces planarity in the central carbon chain, influencing both reactivity and physical behavior.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC10H16O2\text{C}_{10}\text{H}_{16}\text{O}_2
Molecular Weight168.23 g/mol
Boiling PointNot reported
Density~0.92 g/cm³ (estimated)
SolubilityMiscible in organic solvents
LogP3.06 (predicted)

The compound’s hydrophobicity (LogP ≈ 3.06) and low water solubility make it suitable for applications requiring lipid compatibility.

Synthesis and Manufacturing

Wittig Reaction Methodology

A prominent synthetic route involves the Wittig reaction, as demonstrated in the synthesis of related trienoic acid esters . For example, (2E,4E,6E)-3-methyl-7-(pyren-1-yl)octa-2,4,6-trienoic acid was prepared via a Wittig reaction between triphenylphosphonium salts and α,β-unsaturated aldehydes . Adapting this method, ethyl octa-3,4-dienoate could be synthesized by reacting a phosphonium ylide with an appropriate aldehyde, followed by esterification.

γ-Alkylation Strategies

Alternative approaches include γ-alkylation of trimethylsiloxy-penta-2,4-dienoic acid ethyl ester with acetals of propionaldehyde . This method, used to synthesize 2-keto-6-ethoxy-octa-3-enoic acid ethyl ester , highlights the feasibility of constructing the compound’s carbon skeleton through regioselective alkylation.

Industrial Production

Reactivity and Functional Applications

Chemical Reactivity

The conjugated diene system renders ethyl octa-3,4-dienoate susceptible to electrophilic addition and cycloaddition reactions. For instance, Diels-Alder reactions with dienophiles could yield six-membered cycloadducts, valuable in synthetic organic chemistry . Additionally, the ester group may undergo hydrolysis to yield 3,4-octadienoic acid, a potential intermediate for further derivatization .

Flavor and Fragrance Industry

Ethyl octa-3,4-dienoate’s fruity odor profile (resembling pineapple or apple) makes it a candidate for food and cosmetic additives. Its use aligns with trends toward natural-like flavorants, though regulatory approvals (e.g., FDA, EFSA) for specific applications require further validation.

Future Directions and Research Gaps

Analytical Characterization

Comprehensive spectral data (e.g., 13C^{13}\text{C} NMR, high-resolution MS) are needed to confirm the compound’s structure and purity. Computational studies could further elucidate its electronic properties and reactivity.

Industrial Optimization

Research into catalytic systems for efficient esterification or enantioselective synthesis could enhance commercial viability.

Biomedical Exploration

Screening for antimicrobial or anticancer activity, leveraging the reactivity of the diene system, represents an underexplored avenue.

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